molecular formula C14H17FN4O2S B7098374 Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate

Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B7098374
M. Wt: 324.38 g/mol
InChI Key: IQTAVGMZGUFMJQ-UHFFFAOYSA-N
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Description

Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with ethyl and fluorine groups, linked to a thiazole ring via an aminomethyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of 6-ethyl-5-fluoropyrimidine, which is then reacted with an appropriate aminomethylating agent to introduce the aminomethyl group. This intermediate is subsequently coupled with a thiazole derivative under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and bases like sodium hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine and thiazole derivatives, such as:

Uniqueness

Ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and the presence of both pyrimidine and thiazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 2-[[(6-ethyl-5-fluoropyrimidin-4-yl)amino]methyl]-5-methyl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN4O2S/c1-4-9-11(15)13(18-7-17-9)16-6-10-19-12(8(3)22-10)14(20)21-5-2/h7H,4-6H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTAVGMZGUFMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)NCC2=NC(=C(S2)C)C(=O)OCC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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